molecular formula C8H7ClS2 B14708394 Methyl 2-chlorobenzene-1-carbodithioate CAS No. 22777-78-2

Methyl 2-chlorobenzene-1-carbodithioate

Cat. No.: B14708394
CAS No.: 22777-78-2
M. Wt: 202.7 g/mol
InChI Key: OKYOAFZBOWEWML-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group, which consists of a carbon atom double-bonded to two sulfur atoms and single-bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chlorobenzene-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorobenzene-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-chlorobenzene-1-carbodithioate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Methyl 2-chlorobenzene-1-carbodithioate can be compared with other carbodithioate esters, such as methyl carbodithioate and ethyl carbodithioate. While these compounds share similar chemical structures, this compound is unique due to the presence of the chlorine atom in the benzene ring, which can influence its reactivity and biological activity .

List of Similar Compounds

Properties

CAS No.

22777-78-2

Molecular Formula

C8H7ClS2

Molecular Weight

202.7 g/mol

IUPAC Name

methyl 2-chlorobenzenecarbodithioate

InChI

InChI=1S/C8H7ClS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3

InChI Key

OKYOAFZBOWEWML-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC=C1Cl

Origin of Product

United States

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